3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

medicinal chemistry synthetic methodology cross-coupling

This bifunctional building block features a 6-bromo handle on the pyridine ring for selective Pd-catalyzed Suzuki/Buchwald couplings, while the 6-chloro on the imidazo[1,2-a]pyridine core remains intact—enabling sequential, protecting-group-free library synthesis. Deploy directly in kinase inhibitor (CLK1, DYRK1A, Nek2, PI3K) and bromodomain inhibitor discovery programs where orthogonal halogen reactivity accelerates SAR exploration and hit-to-lead optimization.

Molecular Formula C12H7BrClN3
Molecular Weight 308.56 g/mol
CAS No. 1044733-65-4
Cat. No. B1401298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine
CAS1044733-65-4
Molecular FormulaC12H7BrClN3
Molecular Weight308.56 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)C2=CN=C3N2C=C(C=C3)Cl
InChIInChI=1S/C12H7BrClN3/c13-11-3-1-2-9(16-11)10-6-15-12-5-4-8(14)7-17(10)12/h1-7H
InChIKeyHERAKKWSDPDIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine CAS 1044733-65-4: Baseline Structural and Procurement Overview


3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine (CAS 1044733-65-4) is a heterocyclic compound comprising a 6-bromopyridin-2-yl substituent attached to the 3-position of a 6-chloroimidazo[1,2-a]pyridine core . With a molecular formula of C12H7BrClN3 and a molecular weight of 308.56 g/mol, this compound belongs to the imidazo[1,2-a]pyridine scaffold family, a privileged structure in medicinal chemistry due to its presence in marketed drugs and its utility as a kinase inhibitor pharmacophore . The compound features two distinct halogen handles—a bromine on the pyridine ring and a chlorine on the imidazopyridine core—which provide differential reactivity for synthetic elaboration .

Why 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazopyridine Analogs


Generic substitution among imidazo[1,2-a]pyridine analogs fails because the specific halogenation pattern dictates both synthetic utility and biological target engagement. The bromine at the 6-position of the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with markedly higher reactivity than the chloro substituent on the imidazopyridine core . Simultaneously, the 6-chloro substitution on the imidazo[1,2-a]pyridine scaffold influences electronic properties and binding interactions with kinase ATP-binding pockets in ways that cannot be replicated by unsubstituted or differently substituted analogs [1]. Compounds lacking either halogen—such as 3-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine (CAS 1042224-71-4, MW 274.12)—exhibit altered reactivity profiles and cannot serve as direct synthetic or functional equivalents .

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine: Quantitative Differentiation Evidence Guide


Differential Halogen Reactivity Enables Sequential Synthetic Elaboration

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine possesses two distinct halogen substituents with divergent reactivity profiles, enabling orthogonal functionalization. The 6-bromo substituent on the pyridine ring undergoes nucleophilic aromatic substitution under mild conditions and participates efficiently in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), whereas the 6-chloro group on the imidazopyridine core exhibits moderate electrophilicity and requires harsher conditions for substitution . This reactivity differential—with bromine being substantially more labile than chlorine—permits sequential, site-selective derivatization in compound library synthesis without requiring protecting group strategies.

medicinal chemistry synthetic methodology cross-coupling

Imidazo[1,2-a]pyridine Scaffold Delivers Micromolar Kinase Inhibition in Validated Assays

The imidazo[1,2-a]pyridine scaffold common to this compound class has been validated in primary kinase inhibition assays. A related series of imidazo[1,2-a]pyridine derivatives, synthesized from 2-aminopyridines and 2-bromoacetophenone, was evaluated against a panel of protein kinases using ATP competition assays [1]. Six compounds from this series inhibited DYRK1A and CLK1 in the micromolar range, with the most active analog (compound 4c) achieving an IC50 of 0.7 μM against CLK1 and 2.6 μM against DYRK1A [1]. This establishes a quantitative performance benchmark for the scaffold and provides a rationale for employing 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine as a starting point for structure-activity relationship (SAR) exploration.

kinase inhibition CLK1 DYRK1A cancer

Imidazo[1,2-a]pyridine Core Demonstrates Sub-100 nM Potency in Nek2 Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold has demonstrated potent activity against the Nek2 kinase target in gastric cancer models. A series of imidazo[1,2-a]pyridine derivatives designed as Nek2 inhibitors was evaluated in MGC-803 gastric cancer cells, with compound 28e achieving an IC50 of 38 nM for proliferation inhibition [1]. This sub-100 nM cellular activity benchmark establishes the scaffold's capacity for high-potency target engagement and validates its utility in oncology-focused drug discovery programs targeting Nek2-overexpressing tumors [1].

Nek2 gastric cancer antitumor kinase inhibitor

Scaffold Enables Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibition with In Vivo Efficacy

Optimization of an imidazo[1,2-a]pyridine series yielded highly selective type I1/2 dual Mer/Axl kinase inhibitors with demonstrated in vivo efficacy [1]. This work, published in the Journal of Medicinal Chemistry (2021, Vol. 64, 13524-13539), establishes that the imidazo[1,2-a]pyridine scaffold can be elaborated to achieve potent dual kinase inhibition with sufficient selectivity and pharmacokinetic properties to translate to in vivo activity [1]. The Mer/Axl kinase axis is a validated target in immuno-oncology, and compounds derived from this scaffold have advanced to structure-enabled drug discovery with solved co-crystal structures [1].

Mer/Axl kinase selectivity in vivo immuno-oncology

Imidazo[1,2-a]pyridine Scaffold Maintains PI3K Isoform Selectivity with Reduced Potency Relative to Benzimidazole Analogues

A scaffold-hopping study evaluated imidazo[1,2-a]pyridine analogues of the ZSTK474 (benzimidazole) class of PI3K inhibitors [1]. The imidazo[1,2-a]pyridine analogues maintained the PI3K isoform selectivity profile of their benzimidazole counterparts but exhibited generally reduced potency [1]. This quantitative trade-off—preserved selectivity at the cost of absolute potency—provides critical SAR guidance for programs where isoform selectivity is a primary optimization parameter. The finding indicates that imidazo[1,2-a]pyridines may be preferable to benzimidazoles when minimizing off-isoform PI3K inhibition is paramount.

PI3K isoform selectivity scaffold hopping ZSTK474

Established Baseline for p110α-Selective PI3K Inhibition from Imidazo[1,2-a]pyridine Scaffold (PIK-75 Benchmark)

The imidazo[1,2-a]pyridine scaffold is exemplified by PIK-75, a highly potent and p110α-selective PI3K inhibitor. PIK-75 exhibits an IC50 of 12 nM against p110α, with 25-fold selectivity over p110β (IC50 ~300 nM) and 80-fold selectivity over p110δ (IC50 ~960 nM) [1]. Alternative sources report PIK-75 IC50 values of 0.3 nM for p110α, 40 nM for p110γ, 100 nM for PI3K C2β, and 850 nM for p110β . This benchmark establishes the scaffold's capacity for single-digit nanomolar potency and substantial isoform selectivity, providing a quantitative reference point for evaluating 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine and its derivatives in PI3K programs.

PI3K p110α isoform selectivity PIK-75 cancer

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine: Validated Research and Industrial Application Scenarios


Kinase Inhibitor Lead Discovery and SAR Expansion Targeting CLK1, DYRK1A, Nek2, or Mer/Axl

Procure 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine as a starting scaffold for kinase inhibitor lead discovery programs. The imidazo[1,2-a]pyridine core has demonstrated micromolar activity against CLK1 and DYRK1A (IC50 0.7–8.9 μM) [1], sub-100 nM cellular potency against Nek2 (IC50 38 nM in MGC-803 cells) [2], and the capacity to yield highly selective dual Mer/Axl inhibitors with in vivo efficacy [3]. The compound's dual halogenation (6-bromo and 6-chloro) provides orthogonal synthetic handles for rapid parallel library synthesis to explore structure-activity relationships around these validated kinase targets .

PI3K p110α-Selective Inhibitor Development with Preserved Isoform Selectivity

Utilize this compound in PI3K inhibitor programs where isoform selectivity is prioritized over absolute potency. Imidazo[1,2-a]pyridine analogues of ZSTK474 maintain PI3K isoform selectivity relative to benzimidazole counterparts, albeit with reduced potency [4]. The scaffold has also produced PIK-75, a benchmark p110α-selective inhibitor with 12 nM activity and 25–80x selectivity over other isoforms [5]. The compound's halogen substitution pattern enables systematic exploration of substituent effects on the p110α selectivity/potency balance without introducing confounding scaffold changes.

Parallel Library Synthesis via Orthogonal Cross-Coupling Reactions

Employ 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine as a bifunctional building block for diversity-oriented synthesis. The 6-bromo substituent undergoes efficient palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions, while the 6-chloro group remains intact, enabling sequential, site-selective functionalization without protecting groups . This orthogonal reactivity profile reduces synthetic step count and facilitates the rapid generation of compound libraries for screening campaigns.

Bromodomain Inhibitor Discovery Scaffold

Deploy this compound in bromodomain inhibitor discovery programs. Substituted imidazo[1,2-a]pyridines, including halogenated variants, have been patented as bromodomain inhibitors for the treatment of cancer, autoimmune disorders, and inflammatory conditions [6]. The compound's structural features—bromine and chlorine substituents on an imidazopyridine core—align with the general Formula I defined in bromodomain inhibitor patents, making it a relevant starting point for hit identification and lead optimization in this therapeutic area [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.